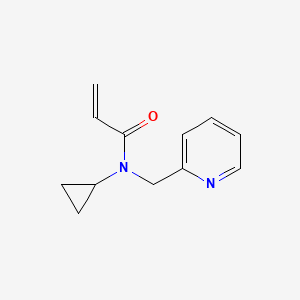
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(pyridin-2-yl)amides, a class of compounds to which “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” belongs, has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation of N-(pyridin-2-yl)amides was achieved in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” is defined by its molecular formula, C12H14N2O. Unfortunately, detailed structural information such as bond lengths and angles are not available in the search results.Chemical Reactions Analysis
The chemical reactions involving N-(pyridin-2-yl)amides have been studied . These compounds were formed from α-bromoketones and 2-aminopyridine under different reaction conditions . The formation process involved C–C bond cleavage promoted by I2 and TBHP .Aplicaciones Científicas De Investigación
Synthesis of Nitrogen Heterocycles
The compound serves as an intermediate in the synthesis of various nitrogen heterocycles . These heterocycles are crucial in medicinal chemistry due to their presence in many pharmaceuticals. For example, the compound can be converted into imidazoles and pyrimidines, which are core structures in drugs targeting a wide range of diseases.
Anti-Fibrotic Drug Development
Pyridin-2-yl derivatives, including those derived from AKOS010178341, have shown potential in anti-fibrotic drug development . These compounds have been tested against hepatic stellate cells and have demonstrated significant activity, suggesting a pathway for the treatment of fibrotic diseases.
Catalysis in Organic Synthesis
The compound has been used in bimetallic metal–organic frameworks as a catalyst for the Michael addition amidation reaction . This reaction is a key step in the synthesis of various organic compounds, indicating the compound’s utility in facilitating complex chemical transformations.
Construction of Heterocyclic Libraries
AKOS010178341 is employed in the construction of libraries of novel heterocyclic compounds with potential biological activities . These libraries are essential for the discovery of new drugs and the exploration of their pharmacological properties.
Anti-Microbial and Anti-Viral Applications
Derivatives of the compound have been studied for their anti-microbial and anti-viral activities . The pyrimidine core, in particular, is known for its broad range of biological activities, making it a valuable target for new therapeutic agents.
Pharmaceutical Research
The compound’s derivatives are used in pharmaceutical research to create new medications . Its structural versatility allows for the design of molecules with specific properties, aiding in the development of targeted treatments for various health conditions.
Direcciones Futuras
The future directions for research on “N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide” are not specified in the search results. Given its synthesis from α-bromoketones and 2-aminopyridine , potential areas of interest could include exploring its reactivity under different conditions, studying its potential applications, and investigating its biological activity.
Propiedades
IUPAC Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-12(15)14(11-6-7-11)9-10-5-3-4-8-13-10/h2-5,8,11H,1,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCDUHVPZOIRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)

![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2857347.png)
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
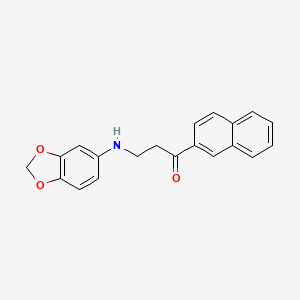
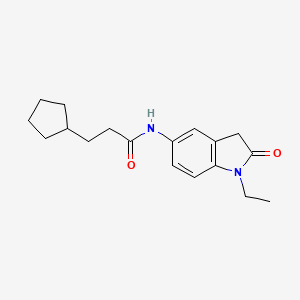

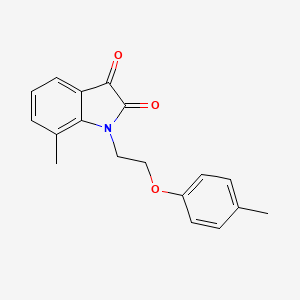
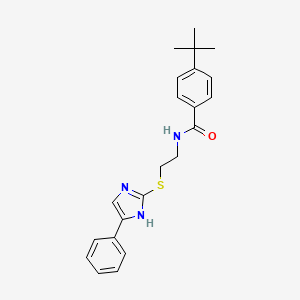
![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)